molecular formula C20H28O2 B8261875 Tetrachyrin

Tetrachyrin

Cat. No. B8261875
M. Wt: 300.4 g/mol
InChI Key: ZPJLCCRNYWMMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrachyrin is a natural product found in Pseudognaphalium cheiranthifolium with data available.

Scientific Research Applications

Chemistry and Material Science

  • Synthetic Developments : Tetrabenzoporphyrins have been significantly developed over the past decades, involving advancements in synthetic methods and new applications. These compounds hold a prominent position in porphyrin chemistry due to their unique properties (Carvalho, Brocksom, & de Oliveira, 2013).

  • Transistor Applications : A variant of tetrabenzoporphyrin, when derived from a soluble precursor, can be used in transistor applications, demonstrating notable electrical properties and potential for use in electronics (Aramaki, Sakai, & Ono, 2004).

Biomedical Applications

  • Photodynamic Therapy and Bio-Imaging : Porphyrins and metalloporphyrins, including tetrabenzoporphyrins, are explored for applications in photodynamic therapy (PDT) of cancer, MRI contrast agents, and bio-imaging due to their photochemical properties and low toxicity (Imran et al., 2018).

  • Tumor Growth Inhibition : Tetraiodothyroacetic acid (a derivative of tetrabenzoporphyrin) has been shown to effectively inhibit tumor growth in various models, suggesting its potential use against certain types of cancers (Yalçın et al., 2010).

Environmental Research

  • Ocean Chemistry : Tetrabenzoporphyrins are part of the study in marine biogeochemical cycles of trace elements, contributing to our understanding of the ocean's role in climate variability and ecosystem health (Anderson et al., 2014).

Traditional Ecological Knowledge

  • Utilization in Science : While not directly related to Tetrachyrin, the application of Traditional Ecological Knowledge (TEK) in scientific research, including the study of natural compounds, highlights the integration of indigenous knowledge and modern scientific methods in understanding natural products (Huntington, 2000).

properties

IUPAC Name

2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-13-11-19-10-6-15-17(2)7-4-8-20(15,22-16(17)21)18(19,3)9-5-14(13)12-19/h14-15H,1,4-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJLCCRNYWMMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1CCC45C3(CCC(C4)C(=C)C5)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,12-Dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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